5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Übersicht

Beschreibung

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₉BrN₂O

- Molecular Weight : 205.052 g/mol

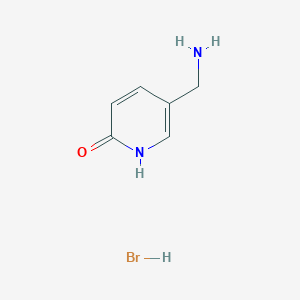

- Structure : The compound features a pyridinone ring with an amino group attached, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of both amino and carbonyl functional groups enhances its potential as a building block for more complex molecules, particularly in drug development.

Key Biological Activities

- Enzyme Interaction : The compound has been studied for its interaction with enzymes, which is crucial for understanding its pharmacological profile. Although specific mechanisms of action have not been fully elucidated, the potential for enzyme inhibition or modulation is significant.

- Therapeutic Applications : Given its structural similarity to other bioactive compounds, this compound may serve as a precursor in the synthesis of new pharmaceuticals targeting various diseases.

- Potential as a Drug Candidate : The compound's unique structure suggests it could lead to the development of novel therapeutics, especially in treating conditions where pyridine derivatives have shown efficacy.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Aminomethylpyridin-3(1H)-one | Pyridine derivative | Exhibits different biological activity |

| 4-Aminobenzylamine | Aromatic amine | Known for distinct pharmacological properties |

| 2-Amino-5-methylpyridine | Methyl-substituted pyridine | Varies in solubility and reactivity |

This comparison underscores the specific biological activities and synthetic versatility of this compound, setting it apart from other similar compounds.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyridine ring substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position. The hydrobromide salt form enhances its solubility, making it suitable for biological applications. Its molecular formula is with a molecular weight of 205.05 g/mol.

Scientific Research Applications

1. Chemistry

- Synthesis Building Block : 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in the development of heterocyclic compounds which are crucial in pharmaceutical chemistry.

2. Biology

- Biological Activity : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biomolecules makes it a candidate for various biological assays.

3. Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent, particularly in treating neurological disorders and as an inhibitor for enzymes such as dipeptidyl peptidase-4 (DPP-4), which is significant in diabetes management.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed into an effective antibacterial agent.

Neuroprotective Effects

The compound has shown promise in neuroprotection through selective inhibition of neuronal nitric oxide synthase (nNOS). A study reported an IC50 value of 16 nM, indicating high selectivity compared to control compounds:

| Compound | nNOS Inhibition (IC50) | Selectivity Ratio |

|---|---|---|

| This compound | 16 nM | High |

| Control Compound | 25 nM | Low |

This suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

This compound has also been evaluated for anticancer properties. Modifications to its structure have led to derivatives with enhanced antiproliferative activity against gastric carcinoma cell lines:

| Compound ID | IC50 (µM) | Target Cell Line |

|---|---|---|

| 44a | 0.06 | GTL-16 gastric carcinoma |

| 44b | 0.07 | GTL-16 gastric carcinoma |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against clinical isolates, demonstrating that structural modifications enhanced efficacy against resistant bacterial strains.

- Anticancer Research : In vitro studies indicated that certain derivatives exhibited higher potency against specific cancer cell lines compared to established treatments.

- DPP-4 Inhibition : Comparative studies revealed that derivatives maintained selectivity over other DPP isoforms, suggesting their potential as therapeutic agents for diabetes management.

Analyse Chemischer Reaktionen

Substitution Reactions

The aminomethyl group is reactive under basic or acidic conditions, enabling diverse substitutions:

For instance, reaction with morpholine introduces steric bulk, reducing selectivity but yielding stable intermediates . Bromination at the pyridin-2(1H)-one ring requires controlled temperatures to avoid overbromination .

Cyclization Reactions

The pyridin-2(1H)-one core participates in cyclization to form fused heterocycles:

-

Imidazo[1,2-a]pyridines : Iodine-catalyzed condensation with acetophenone derivatives under aqueous or micellar conditions .

-

Thiazolo[4,5-b]pyridines : Oxidative cyclization of intermediates with thiol reagents (e.g., p-methoxybenzylthiol) at low temperatures (−45°C) .

| Cyclization Product | Reagents | Conditions | Yield | Citation |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | I₂, acetophenone | Aqueous, 50°C | 70–85% | |

| Thiazolo[4,5-b]pyridine | PMB-thiol, HBr | −45°C, oxidative | 65–75% |

These reactions highlight the compound’s versatility in forming biologically relevant heterocycles .

Biological Transformations

The aminomethyl group and pyridin-2(1H)-one core enable enzymatic interactions, such as:

-

11β-HSD1 Inhibition : Substitution patterns (e.g., sulfonamide groups) modulate potency, with IC₅₀ values in the nanomolar range .

-

Adenosine Receptor Binding : Derivatives exhibit subtype-specific affinity, with K_i values below 10 nM at hA₁ receptors .

| Biological Activity | Compound | IC₅₀/K_i | Target | Citation |

|---|---|---|---|---|

| 11β-HSD1 Inhibition | Sulfonamide derivatives | 10–50 nM | 11β-HSD1 | |

| Adenosine Agonism | Imidazopyridine derivatives | 5–20 nM | hA₁AR |

Degradation and Stability

Under acidic or basic conditions, the compound undergoes:

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHAINYNYLGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674207 | |

| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-18-0 | |

| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.